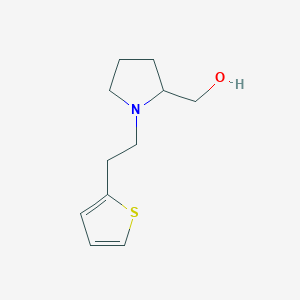
(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol typically involves the reaction of thiophene-2-ethylamine with pyrrolidine-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes, including the use of custom synthesis techniques to ensure high purity and yield. The compound can be sourced and procured in large quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions
(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions on the thiophene ring can introduce various functional groups .
Aplicaciones Científicas De Investigación
(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The thiophene and pyrrolidine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Thienopyrimidine Compounds: These compounds also contain a thiophene ring and have been studied for their biological activities.
Beta2 Adrenergic Receptor Agonists: Compounds with similar structural features that interact with adrenergic receptors.
Uniqueness
(1-(2-(Thiophen-2-yl)ethyl)pyrrolidin-2-yl)methanol is unique due to its specific combination of a thiophene ring, a pyrrolidine ring, and a methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H17NOS |
|---|---|
Peso molecular |
211.33 g/mol |
Nombre IUPAC |
[1-(2-thiophen-2-ylethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H17NOS/c13-9-10-3-1-6-12(10)7-5-11-4-2-8-14-11/h2,4,8,10,13H,1,3,5-7,9H2 |
Clave InChI |
SIKNWAPLPNBUDM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)CCC2=CC=CS2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Fluoro-7-(trifluoromethyl)-2H-thiopyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B14908728.png)
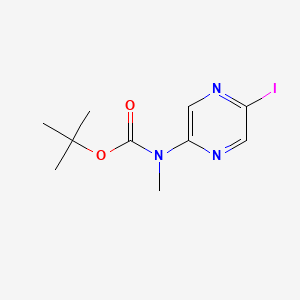
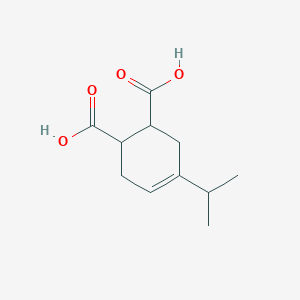
![N-(1-methoxypropan-2-yl)tetrazolo[1,5-b]pyridazin-6-amine](/img/structure/B14908749.png)
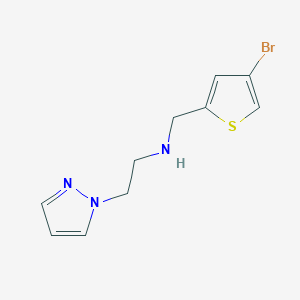
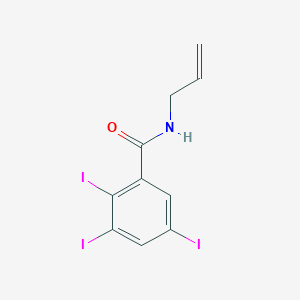


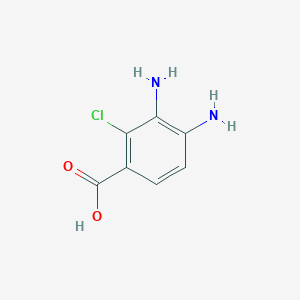
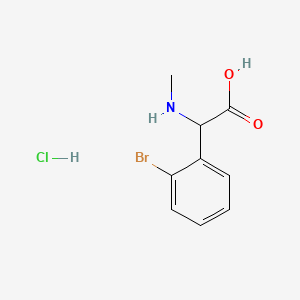

![8-Bromo-1,2-dihydro-3H-benzo[e]isoindol-3-one](/img/structure/B14908794.png)
